1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-3-1-4-14(11-13)20-17(22)19-12-15(16-5-2-10-24-16)21-6-8-23-9-7-21/h1-5,10-11,15H,6-9,12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNAWRDDHDRETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound notable for its unique structural characteristics and potential therapeutic applications. This compound, with a molecular formula of and a molecular weight of approximately 365.9 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activities, particularly as an anticoagulant agent.
Structure and Properties
The compound features a urea moiety, a chlorophenyl group, and a morpholino-thiophene substituent. Its structural uniqueness contributes to its interaction with biological systems, influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂S |
| Molecular Weight | 365.9 g/mol |
| CAS Number | 923196-53-6 |
Biological Activity
Research indicates that this compound exhibits significant anticoagulant activity . This activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in the coagulation pathway.
The compound may inhibit various factors in the coagulation cascade, thereby preventing thrombosis. Studies have suggested that it interacts with:
- Thrombin : An enzyme crucial for blood clot formation.
- Factor Xa : A key player in the coagulation cascade that converts prothrombin to thrombin.
Case Studies and Research Findings
- Anticoagulant Efficacy : A study evaluated the anticoagulant effects of this compound in vitro using human plasma samples. The results indicated a dose-dependent inhibition of thrombin activity, suggesting its potential as a therapeutic agent for thrombotic disorders.
- Toxicological Assessment : In vivo studies conducted on murine models demonstrated minimal toxicity at therapeutic doses, with biochemical parameters remaining stable compared to control groups. This highlights the compound's safety profile for potential clinical use.
- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited superior anticoagulant properties compared to analogs lacking the thiophene moiety.
Interaction Studies
Understanding the pharmacodynamics of this compound is critical for its development as a therapeutic agent. Interaction studies typically involve:
- Binding Affinity Assays : To determine how effectively the compound binds to target enzymes.
- Cellular Uptake Studies : To assess how well the compound penetrates cellular membranes and reaches its target sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea with structurally or functionally related urea derivatives from the literature.
Structural Analogues with Pyridinyl and Aryl Substituents
Compounds from (e.g., 5e, 5f, 5h) share the urea core but differ in substituents:
- 5e : 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea.
- 5h : 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea.
| Compound | Key Substituents | Biological Activity (Cancer Cell Lines) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl, morpholino, thiophene | Not reported | - | - |
| 5e ( [1] ) | 4-Chlorophenylpyridine, CF3-phenyl | Anticancer (60-cell panel) | 68 | 241–242 |
| 5h ( [1] ) | 4-Fluorophenyl, thiophene-pyridine | Anticancer (60-cell panel) | 60 | 217–219 |
Thiophene is retained in 5h, suggesting shared aromatic interaction capabilities.
Cyanophenyl-Based Ureas ( )
Compounds 6f, 6g, and 6h feature a 4-cyanophenyl group paired with halogenated or trifluoromethoxyphenyl groups:
- 6f: 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (Yield: 88.5%, ESI-MS m/z: 272.0).
- 6g: 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (Yield: 81.9%, ESI-MS m/z: 306.0).
Structural Insight: The cyanophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich targets compared to the target compound’s 3-chlorophenyl group.
Antifungal Azetidinone-Urea Derivatives ( )
Compounds 4j and 7h incorporate azetidinone and phenothiazine moieties:
- 4j: 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea. Activity: MIC 62.5 µg/mL against C. albicans, M. purpurea, and A. niger ( [3] ).
- 7h : Thiourea analogue with 4-chlorophenyl substitution (Antimycobacterial activity at 10 µg/mL) ( [6] ).
Comparison: The target compound lacks the azetidinone ring and phenothiazine group, which are critical for antifungal activity in 4j. The morpholino-thiophene system may redirect activity toward different targets.
Thiazole- and Quinazoline-Containing Ureas ( )
Compounds 13 and 14 feature thiazole-quinazoline hybrids:
- 13: 1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea.
- 14 : Methoxy-substituted quinazoline variant.
Activity: These compounds are selective CSF1R inhibitors with antitumor and immunomodulatory effects ( [5] ). The thiazole ring and quinazoline substituents likely enhance kinase binding, contrasting with the target compound’s morpholino group.
Anti-Angiogenic Ureas ( )
Compound T.2 : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea.
- Activity : Inhibits VEGFR-2 kinase activity comparably to sorafenib ( [7] ).
Comparison: The triazole-methoxybenzyl group in T.2 may enhance VEGFR-2 affinity, whereas the target compound’s morpholino-thiophene system could favor different kinase targets.
Thiophene-Containing Ureas (–14)
- 268 () : 1-(1-(4-Chlorophenyl)-3,3,3-trifluoro-1-(thiophen-3-yl)propyl)-1,3-dimethylurea.
- Synthesis: GP2 method with 71% yield.
- : 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea.
- Molecular Weight: 380.4 g/mol.
Comparison: These compounds highlight the versatility of thiophene in urea derivatives. The target compound’s morpholino group may confer distinct pharmacokinetic properties compared to pyrazole or trifluoromethyl groups.
Data Tables
Table 2: Structural and Physical Properties
| Compound | Molecular Weight | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Not reported | Morpholino, thiophene, 3-chlorophenyl | - |
| 5h | - | Thiophene-pyridine, 4-fluorophenyl | 217–219 |
| 268 | - | Thiophene, trifluoromethyl | - |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea, and how do reaction conditions influence yield and purity?
- Answer : The synthesis of urea derivatives typically involves reacting substituted isocyanates with amines. For example, a related compound (3-chlorophenyl isocyanate) reacts with morpholine-containing amines under reflux in inert solvents like dichloromethane or toluene, with a base (e.g., triethylamine) to neutralize HCl byproducts . Key variables include solvent choice (polar vs. nonpolar), temperature (reflux vs. room temperature), and stoichiometric ratios. Yield optimization often requires iterative adjustments using design of experiments (DoE) methodologies to identify critical parameters .
- Table : Common Reaction Conditions for Urea Derivatives
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Polarity affects intermediate stability |
| Temperature | 60–110°C (reflux) | Higher temps favor faster kinetics |
| Base | Triethylamine, DIPEA | Neutralizes HCl, prevents side reactions |
| Reaction Time | 6–24 hours | Prolonged time may degrade sensitive groups |
Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?
- Answer :
- X-ray crystallography provides definitive confirmation of molecular geometry and stereochemistry, as demonstrated for structurally similar urea derivatives .
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies substituents and connectivity, with characteristic shifts for morpholine (~3.5 ppm for N-CH₂) and thiophene protons (~6.5–7.5 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- FTIR verifies urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthesis and predict biological activity?
- Answer :
- Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energetically favorable conditions, reducing trial-and-error experimentation .
- Molecular docking predicts interactions with biological targets (e.g., kinases, GPCRs) by simulating binding affinities. For example, morpholine and thiophene moieties may engage in hydrogen bonding or π-π stacking .
- Machine learning analyzes historical reaction data to recommend optimal solvent/base combinations for novel derivatives .
Q. How should researchers address contradictions in reported data (e.g., divergent bioactivity results) for this compound?
- Answer : Contradictions may arise from impurities, assay variability, or unaccounted stereochemistry. Mitigation strategies include:
- Reproducibility checks : Replicate synthesis and bioassays under standardized protocols.
- Advanced purification : Use preparative HPLC or crystallization to isolate enantiomers .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line differences in cytotoxicity assays) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Answer :
- Factorial designs systematically vary substituents (e.g., morpholine vs. piperazine, thiophene vs. furan) to assess their impact on activity .
- QSAR models correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioassay results.
- Fragment-based screening identifies critical pharmacophores by testing truncated analogs (e.g., removing the chlorophenyl group) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be resolved?
- Answer :
- Solvent selection : Replace low-boiling solvents (dichloromethane) with safer alternatives (ethyl acetate) for large-scale reactions .
- Catalyst optimization : Transition from homogeneous (e.g., Et₃N) to heterogeneous catalysts for easier separation.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Methodological Guidance
Q. How to design a robust biological screening protocol for this compound?
- Answer :
- In vitro assays : Prioritize high-throughput screens (e.g., kinase inhibition, bacterial growth assays) with positive/negative controls .
- Dose-response curves : Test a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
- Counter-screens : Exclude false positives by testing against related targets (e.g., off-target kinases) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR/Cas9 knockouts : Confirm target dependency by deleting putative genes in cell models.
- Proteomics : Identify differentially expressed proteins post-treatment via LC-MS/MS .
- Animal models : Use pharmacokinetic studies to correlate in vitro activity with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
